molecular formula C6H12N2S B10837456 [1,5]Thiazocan-(4E)-ylideneamine

[1,5]Thiazocan-(4E)-ylideneamine

Cat. No. B10837456
M. Wt: 144.24 g/mol
InChI Key: CMKCQRINBMEZKA-UHFFFAOYSA-N
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Description

[1,5]Thiazocan-(4E)-ylideneamine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a thiazocane ring, which is a sulfur-containing eight-membered ring, and an ylideneamine group, which is a nitrogen-containing functional group. The combination of these two groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,5]Thiazocan-(4E)-ylideneamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the thiazocane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ylideneamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiazocane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1,5]Thiazocan-(4E)-ylideneamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology: The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. For example, it has been studied for its ability to inhibit endothelial nitric oxide synthase, which plays a role in various physiological processes .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of diseases involving nitric oxide pathways .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of [1,5]Thiazocan-(4E)-ylideneamine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits endothelial nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can modulate various physiological processes, including vasodilation and immune response.

Similar Compounds:

    Thiazolidine: A five-membered ring containing sulfur and nitrogen.

    Thiazine: A six-membered ring containing sulfur and nitrogen.

    Thiazepine: A seven-membered ring containing sulfur and nitrogen.

Uniqueness: this compound is unique due to its eight-membered ring structure, which is less common compared to the five, six, and seven-membered rings found in similar compounds. This larger ring size imparts distinct chemical and physical properties, making it a valuable compound for various applications.

properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

3,4,7,8-tetrahydro-2H-1,5-thiazocin-6-amine

InChI

InChI=1S/C6H12N2S/c7-6-2-5-9-4-1-3-8-6/h1-5H2,(H2,7,8)

InChI Key

CMKCQRINBMEZKA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(CCSC1)N

Origin of Product

United States

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